molecular formula C18H23NO4 B471459 3-(6,6-Dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one CAS No. 334506-61-5

3-(6,6-Dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one

Katalognummer: B471459
CAS-Nummer: 334506-61-5
Molekulargewicht: 317.4g/mol
InChI-Schlüssel: FYDWGAZAHTZYBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6,6-Dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one is a complex organic compound with a unique structure that combines elements of pyran and indole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,6-Dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6,6-Dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(6,6-Dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(6,6-Dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(6,6-Dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one has unique structural features that may confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

334506-61-5

Molekularformel

C18H23NO4

Molekulargewicht

317.4g/mol

IUPAC-Name

3-(6,6-dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one

InChI

InChI=1S/C18H23NO4/c1-4-9-19-14-8-6-5-7-12(14)18(22,16(19)21)13-11-23-17(2,3)10-15(13)20/h5-8,13,22H,4,9-11H2,1-3H3

InChI-Schlüssel

FYDWGAZAHTZYBT-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(C3COC(CC3=O)(C)C)O

Kanonische SMILES

CCCN1C2=CC=CC=C2C(C1=O)(C3COC(CC3=O)(C)C)O

Löslichkeit

33.7 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.